molecular formula C8H16O3S B14350431 7-(Methanesulfinyl)heptanoic acid CAS No. 90275-87-9

7-(Methanesulfinyl)heptanoic acid

Cat. No.: B14350431
CAS No.: 90275-87-9
M. Wt: 192.28 g/mol
InChI Key: KEBRAXGHBMFVRG-UHFFFAOYSA-N
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Description

7-(Methanesulfinyl)heptanoic acid is an organic compound that features a methanesulfinyl group attached to the seventh carbon of a heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methanesulfinyl)heptanoic acid can be achieved through several methods. One common approach involves the oxidation of heptanoic acid derivatives. For instance, methanesulfinyl chloride can be reacted with heptanoic acid under controlled conditions to yield the desired product . The reaction typically requires a low-temperature environment and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using advanced chemical reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the reactive nature of the intermediates involved.

Chemical Reactions Analysis

Types of Reactions

7-(Methanesulfinyl)heptanoic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to form methanesulfonyl derivatives.

    Reduction: Reduction reactions can convert the methanesulfinyl group to a methanethiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, dichloromethane, ethanol.

Major Products Formed

    Oxidation: Methanesulfonyl heptanoic acid.

    Reduction: 7-(Methanethiol)heptanoic acid.

    Substitution: Various substituted heptanoic acids depending on the nucleophile used.

Scientific Research Applications

7-(Methanesulfinyl)heptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Methanesulfinyl)heptanoic acid involves its interaction with specific molecular targets. The methanesulfinyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Methanesulfinyl)heptanoic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other heptanoic acid derivatives and methanesulfonic acid, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90275-87-9

Molecular Formula

C8H16O3S

Molecular Weight

192.28 g/mol

IUPAC Name

7-methylsulfinylheptanoic acid

InChI

InChI=1S/C8H16O3S/c1-12(11)7-5-3-2-4-6-8(9)10/h2-7H2,1H3,(H,9,10)

InChI Key

KEBRAXGHBMFVRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCCCCC(=O)O

Origin of Product

United States

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